1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

FMS Kinase Cancer Kinase Selectivity

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one (5-azaindolin-2-one) is a heterocyclic building block belonging to the azaindole class, distinguished by a [3,2-c] ring fusion pattern. Unlike its simpler indolin-2-one counterpart, the presence of a pyridine nitrogen atom fundamentally alters its electronic character and hydrogen-bonding capabilities, making it a privileged scaffold in medicinal chemistry for constructing kinase inhibitors.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 134682-54-5
Cat. No. B151416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-c]pyridin-2(3H)-one
CAS134682-54-5
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2)NC1=O
InChIInChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10)
InChIKeyYAUVSURSWJMKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 134682-54-5): Core Scaffold for Kinase-Targeted Drug Discovery


1H-Pyrrolo[3,2-c]pyridin-2(3H)-one (5-azaindolin-2-one) is a heterocyclic building block belonging to the azaindole class, distinguished by a [3,2-c] ring fusion pattern. Unlike its simpler indolin-2-one counterpart, the presence of a pyridine nitrogen atom fundamentally alters its electronic character and hydrogen-bonding capabilities, making it a privileged scaffold in medicinal chemistry for constructing kinase inhibitors. The compound is primarily utilized as a synthetic intermediate for creating targeted covalent inhibitors and ATP-competitive kinase probes, with its value rooted in the specific geometry of the 5-azaindole hinge-binding motif .

Why Generic Azaindole Isomers Cannot Substitute for 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one in Procurement


The four azaindole isomers (4-, 5-, 6-, and 7-azaindole) are not functionally interchangeable due to the position of the pyridine nitrogen dictating distinct hinge-binding vectors and selectivity profiles within the kinase ATP pocket . This compound's specific [3,2-c] fusion (5-azaindole) has been explicitly documented to provide superior intrinsic metabolic stability compared to an indole core when optimized for Cdc7 kinase inhibition . Substitution with a cheaper or more available isomer (e.g., 7-azaindolin-2-one) without re-optimization of the downstream molecule would risk catastrophic loss of target selectivity and pharmacokinetic performance, collapsing an entire lead series.

Quantitative Differential Evidence for 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one vs. Alternatives


Selective FMS Kinase Inhibition Achieved with Pyrrolo[3,2-c]pyridine Scaffold vs. Lead Compound KIST101029

Derivatization of the 1H-pyrrolo[3,2-c]pyridine core produces potent and selective FMS kinase inhibitors. The optimized analog '1r' exhibited an IC50 of 30 nM against FMS kinase, which is 3.2-fold more potent than the lead compound KIST101029 (IC50 = 96 nM) . Crucially, when screened against a panel of 40 diverse kinases, compound 1r maintained selectivity specifically for FMS, demonstrating that the core scaffold enables a selectivity profile that is highly target-specific. In a cellular model using bone marrow-derived macrophages (BMDM), 1r's IC50 was 84 nM, representing a 2.32-fold improvement over KIST101029 (IC50 = 195 nM) .

FMS Kinase Cancer Kinase Selectivity

Orally Bioavailable MPS1 Inhibition Achieved via 1H-Pyrrolo[3,2-c]pyridine Scaffold Optimization

Structure-based design leveraging the 1H-pyrrolo[3,2-c]pyridine scaffold yielded the drug candidate CCT251455, a highly potent MPS1 inhibitor. The compound stabilizes an inactive kinase conformation and showed dose-dependent target engagement in an HCT116 human tumor xenograft model following oral administration, achieving a favorable pharmacokinetic profile . While the scaffold itself is not the final drug, the program's success was predicated on this specific scaffold geometry enabling oral bioavailability, a property not inherently guaranteed with alternative hinge-binders like pyrazolo[1,5-a]pyrimidines without significant re-design .

MPS1 Kinase Mitotic Checkpoint Cancer

5-Azaindole Core Offers Superior Metabolic Stability Over Indole in Cdc7 Inhibitor Design

In a focused effort to develop Cdc7 kinase inhibitors, a 5-azaindole core was directly compared to the corresponding indole scaffold. The 5-azaindole analogs demonstrated improved intrinsic metabolic stability relative to their indole counterparts, a critical parameter for achieving sufficient drug exposure . This indicates that the nitrogen atom in the 5-position of the azaindole ring system directly contributes to enhanced pharmacokinetic properties compared to the non-aza equivalent.

Cdc7 Kinase Metabolic Stability Scaffold Comparison

Predicted Physicochemical Differentiation: pKa and LogP Variation Among Azaindolinone Isomers

The specific fusion pattern of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one results in distinct predicted physicochemical properties compared to its regioisomers. The predicted acid dissociation constant is pKa = 12.58 ± 0.20, and the partition coefficient is LogP = 0.7142 ± 0.71 . While direct experimental data for all isomers are scarce, the unique electronic distribution arising from the [3,2-c] geometry dictates a different hydrogen-bonding capacity and lipophilicity profile compared to the more common [2,3-b] (7-azaindolin-2-one) or [3,2-b] (4-azaindolin-2-one) isomers, . This affects both the compound's handling (e.g., solubility) and the downstream pharmacokinetic properties of any derived lead compound.

Physicochemical Properties Scaffold Differentiation LogP

Optimal Application Scenarios for 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one in Drug Discovery


Kinase Inhibitor Lead Generation for Oncology Targets Requiring Oral Bioavailability

This compound is the optimal core scaffold for initiating a medicinal chemistry program targeting kinases such as MPS1 (TTK) where oral bioavailability is a key project objective. The successful optimization of CCT251455 from this core proves that it can be elaborated into a clinical candidate with favorable oral pharmacokinetics and dose-dependent in vivo efficacy in human tumor xenograft models . This de-risks the scaffold's use for other purinergic targets.

Selective FMS (CSF-1R) Kinase Tool Compound Development

For researchers requiring a selective chemical probe for FMS kinase, the 1H-pyrrolo[3,2-c]pyridine scaffold provides a validated starting point. As demonstrated by compound 1r, derivatives maintain excellent selectivity across a kinome panel while achieving single-digit nanomolar potency, a definitive upgrade over the diarylamide lead compound KIST101029 . This makes it suitable for target validation studies where off-target effects must be minimized.

Replacement of Indole Cores to Improve Metabolic Stability

In lead optimization campaigns where an indole-based inhibitor suffers from rapid metabolic clearance, substituting the indole core with this 5-azaindolin-2-one scaffold is a data-supported strategy. Direct evidence from Cdc7 inhibitor programs shows that this specific aza-substitution pattern yields a measurable improvement in intrinsic metabolic stability compared to the parent indole .

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